N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Sirtuin inhibition Isoform selectivity Neuroprotection

N-(Pyridin-3-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine (CAS 327088-94-8) is a synthetic heterocyclic small molecule belonging to the tetrahydrobenzothienopyrimidine class. Its molecular formula is C16H16N4S, with a molecular weight of 296.39 g/mol, and it features a 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core substituted at the 4-position with a pyridin-3-ylmethylamine group.

Molecular Formula C16H16N4S
Molecular Weight 296.39
CAS No. 327088-94-8
Cat. No. B2935748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
CAS327088-94-8
Molecular FormulaC16H16N4S
Molecular Weight296.39
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4=CN=CC=C4
InChIInChI=1S/C16H16N4S/c1-2-6-13-12(5-1)14-15(19-10-20-16(14)21-13)18-9-11-4-3-7-17-8-11/h3-4,7-8,10H,1-2,5-6,9H2,(H,18,19,20)
InChIKeySBKUMQIGXVCLKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (CAS 327088-94-8): Core Chemical Profile and Sourcing Relevance


N-(Pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (CAS 327088-94-8) is a synthetic heterocyclic small molecule belonging to the tetrahydrobenzothienopyrimidine class [1]. Its molecular formula is C16H16N4S, with a molecular weight of 296.39 g/mol, and it features a 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core substituted at the 4-position with a pyridin-3-ylmethylamine group [1]. This scaffold is structurally related to bioactive kinase inhibitors, including the selective SIRT2 inhibitor ICL-SIRT078, but lacks the additional 3-((2-methoxynaphthalen-1-yl)methyl) and 4-oxo modifications that define that probe compound [2].

Why Generic Substitution of N-(Pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine Is Not Advisable Without Direct Comparative Data


The tetrahydrobenzothienopyrimidine scaffold is exquisitely sensitive to minor structural perturbations, as demonstrated by the discovery that the 4(3H)-one and 3-((2-methoxynaphthalen-1-yl)methyl) modifications in ICL-SIRT078 confer >50‑fold selectivity for SIRT2 over SIRT1, SIRT3, and SIRT5 [1]. The target compound, which presents a pyridin-3-ylmethylamine at the 4‑position instead of the 4(3H)-one and lacks the naphthylmethyl group, occupies a distinct chemical space that cannot be assumed to share the same selectivity or potency profile [2]. Therefore, simply substituting a closely related benzothienopyrimidine analog risks altering target engagement, off‑target liability, and pharmacokinetic behavior in ways that are not predictable without direct head‑to‑head comparison.

Quantitative Differentiation Evidence for N-(Pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine vs. Closest Analogues


Structural and Selectivity Differentiation Against the SIRT2 Probe ICL-SIRT078

ICL‑SIRT078 (3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one) inhibits SIRT2 with a Ki of 0.62 ± 0.15 µM and demonstrates >50‑fold selectivity over SIRT1, SIRT3, and SIRT5 [1]. In contrast, the target compound N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine lacks the critical 4(3H)-one and 3-((2-methoxynaphthalen-1-yl)methyl) groups, implying a divergent interaction with the sirtuin active site that likely abolishes the SIRT2 selectivity reported for ICL‑SIRT078 [2].

Sirtuin inhibition Isoform selectivity Neuroprotection

Potency Gap Relative to Optimized PIM-1 Kinase Inhibitors in the Same Scaffold Class

A pharmacophore-based virtual screening campaign identified tetrahydrobenzothieno-4-pyrimidine amide 7k as a potent PIM-1 inhibitor with an IC50 of 2.05 µM and 74.15 ± 2.90% inhibition of PIM-1 kinase at 10 µM, accompanied by significant antiproliferative activity against HT-29, PC3, and A549 carcinoma lines [1]. The target compound offers an identical core scaffold but differs in the key amide/amine substitution pattern; no published PIM-1 or antiproliferative data are available for the target compound, leaving a quantitative potency gap that must be closed experimentally before it can be considered interchangeable with 7k or related amides [2].

PIM-1 kinase Cancer cell proliferation Scaffold hopping

Lack of Validated Kinase Selectivity Profile Compared to Multi‑Kinase Probe CRT0066854

CRT0066854, a 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-based ATP-competitive inhibitor, shows preferential inhibition of full-length PKCι (IC50 = 132 nM), PKCζ (IC50 = 639 nM), and ROCK-II (IC50 = 620 nM) . The target compound shares the same tricyclic core but differs at the 4‑position (pyridin-3-ylmethylamine vs. the substituted pyridinyl and phenyl moieties in CRT0066854). No selectivity profiling data exist for the target compound, meaning its off‑target liability relative to CRT0066854 is completely unknown [1].

Atypical PKC ROCK-II Kinase selectivity

Evidence‑Based Application Scenarios for N-(Pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine


Scaffold‑Hopping Starting Point for Non‑SIRT2 Kinase Programs

The target compound retains the benzothienopyrimidine core that has yielded potent kinase inhibitors (PIM-1, PKCι/ζ, ROCK-II) but dispenses with the selectivity‑conferring substituents of ICL‑SIRT078 [1]. This makes it a suitable minimalist scaffold for fragment‑based or structure‑guided optimization aimed at novel kinase targets, where the pyridin-3-ylmethylamine moiety can serve as a vector for further derivatization [2].

Negative Control or Selectivity Counter‑Screen for SIRT2 Probe Studies

Because the target compound lacks the 3‑naphthylmethyl and 4‑oxo groups essential for SIRT2 inhibition, it can be employed as a structurally matched negative control in experiments using ICL‑SIRT078, helping to confirm that observed biological effects are genuinely SIRT2‑dependent [1].

Chemical Probe for Evaluating Substituent‑Dependent Polypharmacology

The divergent substitution pattern relative to CRT0066854 (pyridin-3-ylmethylamine vs. substituted pyridinyl‑phenyl) offers a tool to dissect the contribution of the 4‑position substituent to kinase polypharmacology. A comparative kinome profiling study between the target compound and CRT0066854 could define how the amine linkage alters target engagement [2].

Quote Request

Request a Quote for N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.